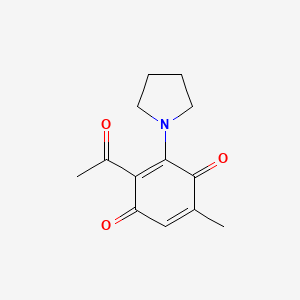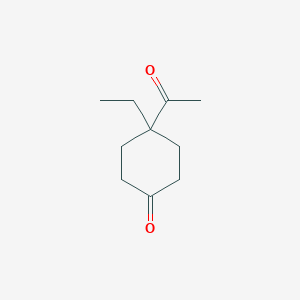
3,7-Diamino-2,5-dimethylphenazin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diamino-2,5-dimethylphenazin-5-ium is a chemical compound with the molecular formula C20H19ClN4. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,5-dimethylphenazin-5-ium typically involves the reaction of appropriate aromatic amines with oxidizing agents. One common method includes the use of bromine for bromination of phenothiazine at specific positions, followed by further reactions to introduce the amino groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization and purification to achieve high purity levels of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diamino-2,5-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the phenazine ring, leading to different structural forms.
Substitution: The amino groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can produce a variety of substituted phenazines .
Applications De Recherche Scientifique
3,7-Diamino-2,5-dimethylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a dye in analytical chemistry.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is used in the production of dyes and pigments for various industrial applications
Mécanisme D'action
The mechanism of action of 3,7-Diamino-2,5-dimethylphenazin-5-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it useful in certain therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Safranin O: An organic chloride salt with similar staining properties, commonly used for staining Gram-negative bacteria.
Azure A: Another phenazine derivative used as a histological dye.
Uniqueness
3,7-Diamino-2,5-dimethylphenazin-5-ium is unique due to its specific amino and methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it particularly useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
64713-24-2 |
|---|---|
Formule moléculaire |
C14H15N4+ |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
3,10-dimethylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C14H14N4/c1-8-5-12-14(7-10(8)16)18(2)13-6-9(15)3-4-11(13)17-12/h3-7H,1-2H3,(H3,15,16)/p+1 |
Clé InChI |
OADOJSAMUBKSKA-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC2=NC3=C(C=C(C=C3)N)[N+](=C2C=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)

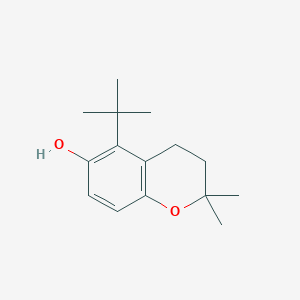
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

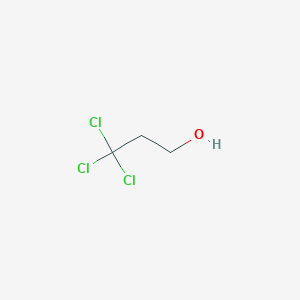
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
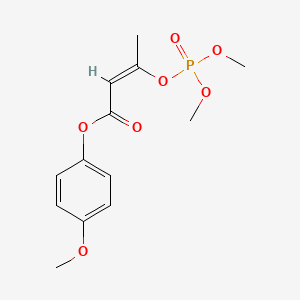
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
